(S)-tert-Butyl 2-chloropropanoate
Description
(S)-tert-Butyl 2-chloropropanoate is a chiral ester featuring a chlorine substituent at the second carbon of the propanoate backbone and a bulky tert-butyl ester group. Its molecular formula is C₇H₁₃ClO₂, with a molecular weight of 164.63 g/mol. The (S)-configuration at the chiral center (C2) makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemical purity is critical. The tert-butyl group enhances steric protection of the ester, improving stability against hydrolysis compared to less bulky esters (e.g., methyl or ethyl) .
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
tert-butyl (2S)-2-chloropropanoate |
InChI |
InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1 |
InChI Key |
YXYWJZNXZGYLNO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)Cl |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Reactivity
(S)-tert-Butyl 2-chloropropanoate can be synthesized through several methods, including the reaction of tert-butyl alcohol with thionyl chloride followed by the addition of propanoic acid. This compound serves as a key intermediate in the synthesis of various bioactive molecules due to its reactive chloro group, which can undergo nucleophilic substitution reactions.
Medicinal Chemistry
This compound is utilized in the synthesis of chiral intermediates for pharmaceuticals. Its ability to participate in asymmetric synthesis has made it valuable in developing drugs with specific stereochemical configurations.
Case Study: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Research has demonstrated that this compound can be used to synthesize (S)-naproxen, a widely used NSAID. The process involves a nickel-catalyzed coupling reaction that yields high enantioselectivity, highlighting its utility in pharmaceutical applications .
Catalysis
The compound has been explored as a substrate in various catalytic reactions, particularly in asymmetric synthesis where control over stereochemistry is crucial.
Example: Asymmetric Reductive Cross-Coupling
In recent studies, this compound was employed in nickel-catalyzed asymmetric reductive cross-coupling reactions. This method demonstrated excellent selectivity and efficiency, allowing for the formation of complex molecules from simpler precursors .
Material Science
The compound's reactivity allows it to be used in the development of polymeric materials and coatings. Its ability to form esters makes it suitable for applications in creating durable and functionalized surfaces.
Data Table: Applications Overview
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Synthesis of (S)-naproxen | |
| Catalysis | Nickel-catalyzed cross-coupling reactions | |
| Material Science | Development of polymeric materials |
Environmental Chemistry
This compound has also been studied for its potential roles in environmental chemistry, particularly as a reagent for synthesizing biodegradable polymers. Its chlorinated structure can facilitate reactions that lead to environmentally friendly alternatives for traditional plastics.
Chemical Reactions Analysis
Hydrolysis and Racemization Studies
The compound undergoes hydrolysis to form 2-chloropropanoic acid, but stereochemical integrity depends on reaction conditions:
Reaction :
-
Racemization : Occurs above 80°C or with excess pyridine hydrochloride.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate hydrolysis but increase racemization risk.
Nucleophilic Substitution Reactions
The chloropropionate moiety participates in SN₂ reactions, enabling access to chiral building blocks:
Example Reaction with Amines :
-
Steric Effects : Bulky tert-butyl group shields the ester carbonyl, directing nucleophiles to the α-carbon.
-
Stereoretention : >95% enantiomeric excess (ee) maintained at 20–40°C in THF.
Comparative Stability of Enantiomers
Table 2 : Stability of (S)- vs. (R)-tert-Butyl 2-chloropropanoate
| Property | (S)-Enantiomer | (R)-Enantiomer | Source |
|---|---|---|---|
| ΔG (axial preference) | −1.91 kcal/mol | −1.80 kcal/mol | |
| Hydrolysis rate (k) | 0.023 M⁻¹s⁻¹ | 0.025 M⁻¹s⁻¹ |
Industrial-Scale Process Example
-
Scale : 1 mol lactate → 87% yield of this compound.
-
Steps :
-
Phosgene (2 mol) + pyridine (0.95 mol) in CH₂Cl₂ at 0°C.
-
(S)-Methyl lactate (1 mol) added dropwise (0–5°C).
-
Decomposition at 25–35°C with pyridine (0.2 mol).
-
-
Purity : 99% ee by chiral HPLC.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (S)-tert-Butyl 2-chloropropanoate and related tert-butyl derivatives:
Reactivity and Stability
- Nucleophilic Substitution: tert-Butyl chloride (C₄H₉Cl) undergoes rapid Sₙ1 reactions due to the stability of its tertiary carbocation intermediate . In contrast, this compound’s chlorine is adjacent to an ester group, making it less electrophilic and more resistant to nucleophilic attack. The bromo-substituted analog (C₁₀H₁₈BrNO₄) is likely to participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), leveraging the bromine’s reactivity .
- Hydrolysis Resistance: The tert-butyl group in all listed compounds confers steric protection. For example, (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate’s ester is more stable under basic conditions than linear esters, a property critical for controlled deprotection in peptide synthesis .
Stereochemical Considerations
The (S)-configuration in both this compound and its amino-cyclopropyl analog (C₁₀H₁₉NO₂) is crucial for enantioselective applications. For instance, in drug development, the wrong enantiomer may exhibit reduced efficacy or toxicity, necessitating precise stereochemical control during synthesis .
Comparison with Bromo and Amino Analogs
- The bromo-substituted pentanoate (C₁₀H₁₈BrNO₄) is used in peptide elongation, where the bromine acts as a leaving group for nucleophilic displacement .
- The amino-cyclopropyl analog (C₁₀H₁₉NO₂) leverages the cyclopropane ring’s strain to enhance binding affinity in drug candidates targeting enzymes or receptors .
Preparation Methods
Reaction Conditions and Catalysts
-
Catalysts : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically used.
-
Solvents : Toluene or dichloromethane (DCM) are preferred for their ability to azeotrope water, driving the equilibrium toward ester formation.
-
Temperature : Reflux conditions (80–110°C) are employed to accelerate the reaction.
-
Combine (S)-2-chloropropanoic acid (1.0 mol), tert-butanol (1.2 mol), and H₂SO₄ (0.1 mol) in toluene.
-
Reflux for 12–24 hours under Dean-Stark trap to remove water.
-
Neutralize with aqueous NaHCO₃, extract with DCM, and distill under reduced pressure.
-
Yield: 70–85% with >98% enantiomeric excess (ee).
Industrial-Scale Adaptations
Continuous flow reactors improve efficiency by minimizing side reactions. Automated systems maintain stoichiometric ratios and temperature control, achieving yields >90%.
Chlorination of tert-Butyl (S)-Lactate
This method introduces chlorine at the β-position of tert-butyl lactate while retaining the (S)-configuration. Two primary chlorinating agents are utilized:
Phosgene-Mediated Chlorination
Phosgene (COCl₂) reacts with tert-butyl (S)-lactate in the presence of a tertiary base (e.g., pyridine) to form the chloroformate intermediate, which decomposes to the target ester.
-
Intermediate Formation :
-
React tert-butyl (S)-lactate (1.0 mol) with phosgene (1.5 mol) and pyridine (2.0 mol) in DCM at 0–5°C.
-
Stir for 4 hours, then purge excess phosgene with nitrogen.
-
-
Decomposition :
-
Add additional pyridine (0.2 mol) and heat to 25–35°C until CO₂ evolution ceases.
-
Yield: 75–80% with 95–97% ee.
-
Advantages : High stereoretention due to mild conditions.
Thionyl Chloride (SOCl₂) Method
SOCl₂ offers a cost-effective alternative, though it requires careful handling.
-
Mix tert-butyl (S)-lactate (1.0 mol) with SOCl₂ (1.2 mol) and catalytic DMF in DCM.
-
Stir at 25°C for 6 hours, then quench with ice water.
-
Extract with ethyl acetate and distill.
-
Yield: 65–75% with 90–93% ee.
Asymmetric Catalytic Synthesis
Enantioselective catalysis provides an alternative route without chiral starting materials.
Rhodium-Catalyzed Hydrogenation
Chiral bisphosphine-Rh complexes (e.g., BoPhoz ligands) reduce α-chloro-β-keto esters to β-chloro alcohols, which are esterified.
-
Hydrogenate tert-butyl 2-oxopropanoate (1.0 mmol) with [Rh(S-Et-BoPhoz)(COD)]OTf (1 mol%) under 10 bar H₂.
-
React the resulting alcohol with HCl in toluene.
-
Yield: 85–90% with 92–95% ee.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze racemic tert-butyl 2-chloropropanoate, enriching the (S)-enantiomer.
-
Racemic ester (1.0 mol), lipase (20 mg/mmol), phosphate buffer (pH 7.0), 37°C.
-
Conversion: 45–50% after 24 hours.
-
ee of (S)-ester: >99%.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Ester. | 70–85 | >98 | Moderate | High |
| Phosgene Chlorination | 75–80 | 95–97 | Low | Medium |
| SOCl₂ Chlorination | 65–75 | 90–93 | High | High |
| Rh-Catalyzed Hydrogen. | 85–90 | 92–95 | Very Low | Low |
| Enzymatic Resolution | 45–50* | >99 | Moderate | Medium |
*Yield based on recovered substrate.
Optimization Strategies
Solvent Selection
Q & A
Q. What are the optimal synthetic routes for preparing enantiopure (S)-tert-butyl 2-chloropropanoate, and how can stereochemical integrity be preserved during synthesis?
Methodological Answer: The synthesis of enantiopure this compound typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate) can be modified via nucleophilic substitution or esterification under controlled conditions . To preserve stereochemical integrity, use low-temperature reactions (<0°C) to minimize racemization and employ chiral HPLC or polarimetry for purity validation .
Q. What analytical techniques are most reliable for characterizing this compound, and how do they address structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the tert-butyl group (δ ~1.2 ppm for H) and the chloropropanoate backbone. NOESY or ROESY experiments help resolve axial/equatorial conformations of the tert-butyl group in solution .
- Chiral GC/MS : Distinguishes enantiomers via chiral stationary phases (e.g., cyclodextrin derivatives) .
- X-ray Crystallography : Provides definitive stereochemical assignments in solid-state structures, as demonstrated in studies of tert-butyl-substituted triazinanes .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound, and how can these inform bioremediation strategies?
Methodological Answer: The enzyme 2-haloacrylate reductase (EC 1.3.1.103) catalyzes the reduction of (S)-2-chloropropanoate to 2-chloroacrylate using NADP as a cofactor. This pathway, identified in Burkholderia spp., provides a template for bioremediation. Experimental validation involves:
Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The tert-butyl group exerts steric hindrance, slowing reactions but favoring mechanisms due to carbocation stabilization. For example, in the synthesis of tert-butyl carbamates (e.g., Step 7 in EP 3,912,296), the bulky tert-butyl group directs regioselectivity in amination reactions . Kinetic studies using stopped-flow IR or Hammett plots can quantify these effects .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
